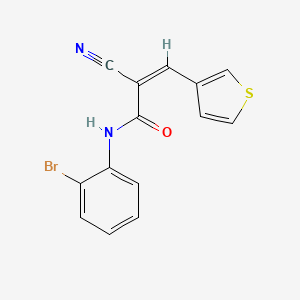

1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

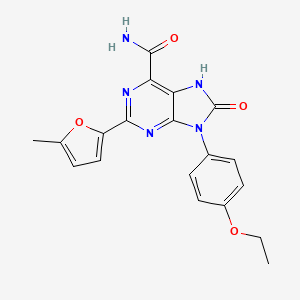

1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol, also known as BCPP, is a synthetic compound with a wide range of applications in scientific research. BCPP is a member of the pyrazol-5-ol family of compounds, which are known for their ability to interact with cellular proteins and elicit a variety of biochemical and physiological responses. BCPP is of particular interest due to its ability to modulate the activity of several important enzymes, making it a useful tool for studying the mechanisms of action of these enzymes.

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis and structural elucidation of novel pyrazole derivatives, like the one involving 3-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole, highlight the chemical reactions and crystallographic studies used to understand their molecular configurations (Naveen et al., 2018).

Biological Activities

- Research on the antifungal activities of pyrazoline derivatives indicates significant levels of activity against various Candida species, showcasing the potential of these compounds in antimicrobial applications (Ozdemir et al., 2010).

Fluorescent Chemosensors

- The development of fluorescent chemosensors for metal ion detection, particularly for Fe3+ ions, utilizing novel pyrazoline derivatives demonstrates the utility of these compounds in environmental and analytical chemistry (Khan, 2020).

Pharmacological Screening

- The pharmacological screening of benzothiazole and pyrazole analogues for antimicrobial and antioxidant activities provides insights into their therapeutic potential and the structure-activity relationships that govern their efficacy (Raparla et al., 2013).

Cytotoxic Effects

- Studies on the cytotoxic effects of Co(II) complexes with benzothiazole-pyrazole ligands on various cancer cell lines indicate the potential application of these compounds in the development of novel anticancer therapies (Sobiesiak et al., 2010).

Antiangiogenic Agents

- The synthesis and evaluation of benzothiazol-2-yl-benzoyl-1H-pyrazole derivatives as antiangiogenic agents, showing potent cytotoxicity against breast cancer cell lines, highlight the role of these compounds in cancer research and treatment strategies (El-Meguid & Ali, 2016).

properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3OS/c17-11-7-5-10(6-8-11)13-9-15(21)20(19-13)16-18-12-3-1-2-4-14(12)22-16/h1-9,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMOAUDIKGFHAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N3C(=O)C=C(N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2651397.png)

![4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2651398.png)

![5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2651399.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2651403.png)

![4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2651406.png)

![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2651407.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2651409.png)

![4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2651410.png)